molecular formula C19H19Cl2N5O B279640 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide

Cat. No. B279640
M. Wt: 404.3 g/mol
InChI Key: FHDROZJFXSKOAC-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as "DPA-714" and belongs to the family of pyrazolopyrimidine derivatives.

Mechanism of Action

DPA-714 binds to the TSPO, which is located in the outer mitochondrial membrane of activated microglia and astrocytes. The binding of DPA-714 to TSPO leads to the activation of various intracellular signaling pathways, which ultimately leads to the production of proinflammatory cytokines and chemokines. This mechanism of action makes DPA-714 a potential tool for studying the role of neuroinflammation in various neurological disorders.
Biochemical and Physiological Effects:
DPA-714 has been shown to have various biochemical and physiological effects in scientific research. Studies have shown that DPA-714 can reduce the production of proinflammatory cytokines and chemokines in activated microglia and astrocytes. Additionally, DPA-714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DPA-714 in lab experiments is its selectivity for TSPO. This makes it a valuable tool for studying the role of neuroinflammation in various neurological disorders. However, one of the limitations of using DPA-714 is its relatively short half-life, which can make it difficult to use in longitudinal studies.

Future Directions

There are several potential future directions for the use of DPA-714 in scientific research. One area of interest is in the development of new neuroimaging techniques that can detect neuroinflammation in vivo. Additionally, there is potential for the use of DPA-714 in the development of new treatments for neurodegenerative diseases. Finally, there is potential for the use of DPA-714 in the study of the role of neuroinflammation in psychiatric disorders.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide with 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine in the presence of a catalyst. The reaction yields DPA-714 as a white solid with a high purity level.

Scientific Research Applications

DPA-714 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of interest is in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. This makes DPA-714 a potential tool for detecting neuroinflammation in vivo using positron emission tomography (PET) imaging.

properties

Molecular Formula

C19H19Cl2N5O

Molecular Weight

404.3 g/mol

IUPAC Name

(E)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C19H19Cl2N5O/c1-3-26-13(2)15(9-23-26)5-7-19(27)24-16-10-22-25(12-16)11-14-4-6-17(20)18(21)8-14/h4-10,12H,3,11H2,1-2H3,(H,24,27)/b7-5+

InChI Key

FHDROZJFXSKOAC-FNORWQNLSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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